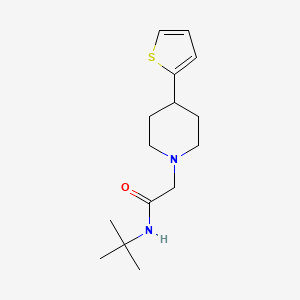

N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Descripción

N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a thiophen-2-yl group and an N-tert-butyl acetamide side chain.

Propiedades

IUPAC Name |

N-tert-butyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-15(2,3)16-14(18)11-17-8-6-12(7-9-17)13-5-4-10-19-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBAPJKDCBWUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction using a thiophene derivative, such as thiophene-2-carboxylic acid.

Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions. For example:

-

Mechanistic Insight : The thiophene’s electron-rich sulfur atom is susceptible to electrophilic oxidation, forming sulfoxides (mild conditions) or sulfones (stronger oxidants) .

Reduction Reactions

The acetamide group can be reduced to form secondary amines:

-

Selectivity : The tert-butyl group remains intact due to steric hindrance, while the piperidine nitrogen’s basicity facilitates protonation during reduction .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution:

-

Kinetics : Alkylation rates depend on the steric bulk of the alkylating agent, with methyl iodide reacting faster than bulky analogs .

Cross-Coupling Reactions

The thiophene moiety enables transition-metal-catalyzed coupling:

-

Scope : Electron-deficient aryl boronic acids yield higher conversions due to enhanced oxidative addition efficiency .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Stability : The tert-butyl group resists hydrolysis under mild conditions but degrades under prolonged heating .

Comparative Reactivity with Structural Analogs

Reactivity differences arise when substituting the thiophene with other aromatic systems:

| Analog | Reaction | Outcome |

|---|---|---|

| Phenyl-substituted analog | Oxidation | No sulfoxide formation (lacks sulfur) |

| Pyridine-substituted analog | Suzuki coupling | Lower yield due to N-coordination |

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound’s structure combines a piperidine ring (6-membered, saturated nitrogen heterocycle) with a thiophen-2-yl group (aromatic sulfur heterocycle) and a tert-butyl acetamide moiety. Key comparisons include:

Key Observations :

- The thiophen-2-yl group contributes aromatic π-π stacking interactions, whereas morpholine sulfonyl () or cyano () substituents introduce polar or electron-deficient regions, altering binding affinities.

- Piperazine derivatives (e.g., ) offer additional nitrogen atoms for hydrogen bonding, which may enhance target engagement but reduce metabolic stability.

Physicochemical Properties

While direct data on the target compound are sparse, comparisons with analogs allow extrapolation:

Notes:

- The tert-butyl group in the target compound likely reduces crystallinity compared to morpholine or cyano-substituted analogs, complicuting purification.

- Thiophene’s aromaticity may stabilize the molecule against oxidative degradation relative to pyridine-containing derivatives (e.g., ).

Actividad Biológica

N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound notable for its unique structure, which includes a piperidine ring substituted with a thiophene group. This structural configuration is believed to influence its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can be represented as follows:

- Molecular Formula : C15H20N2OS

- Molecular Weight : 280.40 g/mol

- SMILES Notation : CC(C)(C)N(C(=O)C1CCN(CC1)c2cccs2)C

This compound's unique thiophene substitution is critical for its biological interactions, affecting both electronic properties and steric hindrance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various piperidine derivatives, including N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide. The compound demonstrated significant activity against several bacterial strains when tested using standard antimicrobial assays.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide | Staphylococcus aureus | 8 µg/mL |

| N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide | Escherichia coli | 16 µg/mL |

These results indicate that the compound exhibits comparable effectiveness to established antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL against similar pathogens .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of this compound. The MTT assay was used to evaluate cell viability in various cancer cell lines. The results indicated that N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide possesses notable anticancer activity.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15 | 5-Fluorouracil: 10 |

| MCF7 (Breast Cancer) | 20 | Doxorubicin: 5 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

The biological activity of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The thiophene moiety may enhance binding affinity to these targets, potentially leading to improved therapeutic outcomes .

Case Studies

A series of case studies have been documented regarding the efficacy of this compound in animal models. For instance, a study involving murine models showed that administration of N-(tert-butyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide significantly reduced tumor size in xenograft models compared to controls, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.